2-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole class, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is notable for its potential applications in medicinal chemistry, materials science, and agriculture due to its unique electronic properties and biological activities. Specifically, it has been investigated for its antimicrobial, antifungal, and anticancer properties, as well as its utility in organic light-emitting diodes (OLEDs) and as a pesticide or herbicide .
The synthesis of 2-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole typically involves cyclization reactions between hydrazides and carboxylic acids or their derivatives. One common synthetic route includes the reaction of 4-methylbenzohydrazide with 4-nitrobenzoic acid in the presence of dehydrating agents such as phosphorus oxychloride or polyphosphoric acid. The reaction is generally conducted under reflux conditions to facilitate cyclization .
In an industrial setting, the synthesis can be scaled up using continuous flow reactors and automated systems. Advanced purification techniques like high-performance liquid chromatography can enhance yield and purity . The reaction conditions are crucial for optimizing the final product's characteristics.
The molecular formula of 2-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is CHNO, with a molecular weight of 284.28 g/mol. The structure consists of a central oxadiazole ring substituted with a 4-methylphenyl group at one position and a 4-nitrophenyl group at another .
2-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical transformations:
The mechanism of action for 2-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole varies based on its application:
2-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has several significant applications:
This compound exemplifies the versatility of oxadiazole derivatives in various scientific fields, highlighting their importance in ongoing research and development efforts.
1,3,4-Oxadiazole represents a privileged five-membered heterocyclic scaffold in medicinal chemistry and materials science, characterized by a ring structure containing one oxygen atom and two nitrogen atoms (molecular formula C₂H₂N₂O). This architecture exhibits distinctive physicochemical properties, including moderate aromaticity, planar geometry, and hydrogen-bond accepting capability at multiple sites (N and O atoms), facilitating diverse interactions with biological targets [6] [7]. Historically termed "furodiazoles" or "biozoles", these compounds are now systematically designated as 1,3,4-oxadiazoles under IUPAC nomenclature [8]. The ring’s stability under physiological conditions—resisting hydrolysis even in acidic environments—and its role as a bioisostere for ester/carbamate groups make it invaluable for drug design, enhancing metabolic resistance while mimicking carbonyl-containing pharmacophores [1] [7]. Among the four possible oxadiazole isomers, 1,3,4- and 1,2,4-oxadiazoles dominate pharmaceutical applications due to superior synthetic accessibility and tunable electronic profiles [6]. Notably, the 1,3,4-oxadiazole ring serves as the structural foundation for clinical agents such as the antibacterial Furamizole, the antihypertensive Nesapidil, and the HIV integrase inhibitor Raltegravir [1] [7].
Isomer | Aromaticity | λₘₐₓ for Diphenyl Derivative (nm) | Common Pharmaceutical Role |
---|---|---|---|
1,2,4-Oxadiazole | Low (behaves as conjugated diene) | 245 | Enzyme inhibitors (e.g., LpxC) |
1,3,4-Oxadiazole | High | 276 | Core scaffold (e.g., Raltegravir) |
1,2,3-Oxadiazole | Unstable (tautomerizes) | N/A | Rare due to instability |
1,2,5-Oxadiazole | Moderate | ~260 | Energetic materials |
The 1,3,4-oxadiazole ring exhibits a symmetrical planar structure with bond angles constrained to ~105°, enabling optimal π-stacking interactions with aromatic amino acid residues in enzyme binding pockets [6] [7]. Electronic distribution studies reveal significant dipole moments (∼3.5 D) arising from the electronegativity of oxygen and nitrogen atoms, facilitating dipole-dipole interactions and enhancing solubility in polar solvents [6]. Crucially, the electron-withdrawing nature of the ring system (Hammett constant σ = 0.78 for 2,5-disubstituted derivatives) profoundly influences the electronic properties of attached substituents. This effect is exemplified in 2-(4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, where the electron-donating methyl group and electron-withdrawing nitro group create a pronounced electronic asymmetry across the ring [9]. UV-Vis spectroscopy confirms enhanced conjugation in asymmetrically substituted 1,3,4-oxadiazoles, with bathochromic shifts observed in nitroaryl derivatives (λₘₐₓ > 300 nm) due to intramolecular charge transfer [6]. This electronic polarization is exploited in materials science for luminescent compounds and in medicinal chemistry to fine-tune drug-receptor binding.
The ring’s hydrogen-bond accepting capacity at N-2, N-4, and O atoms allows for multipoint interactions with biological targets. Crystallographic analyses of enzyme-inhibitor complexes (e.g., α-glucosidase or EGFR kinase) show the oxadiazole oxygen forms critical H-bonds with backbone amides or catalytic residues, while nitrogen atoms stabilize water-mediated interactions [1] [2]. Quantum mechanical calculations further indicate the LUMO orbital is predominantly localized on the oxadiazole ring, facilitating nucleophilic attack—a property leveraged in covalent inhibitor design [6]. These attributes, combined with the scaffold’s metabolic stability (resistance to cytochrome P450 oxidation), underscore its versatility in optimizing pharmacokinetic profiles of lead compounds.
The therapeutic application of 1,3,4-oxadiazoles began with the discovery of Furamizole (a nitrofuran antibiotic) in the mid-20th century, where the oxadiazole ring enhanced bacterial DNA binding [1]. The 1980s–1990s witnessed strategic incorporation of the ring as a carboxylate bioisostere, mitigating gastrointestinal toxicity associated with acidic NSAIDs while retaining anti-inflammatory activity. This era produced Tiodazosin, an α₁-adrenergic antagonist for hypertension, where the oxadiazole replaced a metabolically labile ester [1] [7]. The 2000s marked a paradigm shift with Raltegravir (FDA-approved in 2007), the first HIV integrase inhibitor, wherein the oxadiazole carbonyl mimicry and metal-chelating properties were critical for antiviral efficacy [7]. Concurrently, Zibotentan (a 1,3,4-oxadiazole-based endothelin A receptor antagonist) entered oncology trials, highlighting the scaffold’s adaptability to diverse targets [7].
Year | Compound | Therapeutic Category | Biological Target |
---|---|---|---|
1960s | Furamizole | Antibacterial | Bacterial DNA |
1980s | Tiodazosin | Antihypertensive | α₁-Adrenergic receptor |
2007 | Raltegravir | Antiretroviral | HIV integrase |
2010s (Phase III) | Zibotentan | Anticancer | Endothelin A receptor |
Synthetic methodologies evolved in parallel: early routes relied on cyclodehydration of diacylhydrazines using POCl₃ (harsh conditions, variable yields). Modern approaches employ microwave-assisted cyclization or iodine-catalyzed oxidative cyclization, enabling efficient access to 2,5-disubstituted variants under milder conditions [1] [9]. The discovery of natural oxadiazoles (e.g., Phidianidines A/B from marine mollusks in 2011) further stimulated interest, revealing potent cytotoxicity and CNS activity [6]. Today, over 200 patents/year feature novel 1,3,4-oxadiazoles, targeting kinases (EGFR), tubulin, and microbial LpxC enzymes [1] [4].
Aryl substitutions at C-2 and C-5 of the 1,3,4-oxadiazole ring are pivotal for directing biological specificity. Electronic and steric properties of these groups influence lipophilicity (log P), membrane permeability, and target affinity. In 2-(4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, the 4-methylphenyl group enhances lipophilicity (log P increase by ~1.0 unit vs. unsubstituted phenyl), promoting cellular uptake, while the 4-nitrophenyl moiety introduces electron deficiency, facilitating π-π stacking with tyrosine residues in enzyme active sites [1] [9]. Structure-Activity Relationship (SAR) studies demonstrate that para-substitutions optimize potency: electron-donating groups (EDGs: -CH₃, -OCH₃) at C-2 aryl and electron-withdrawing groups (EWGs: -NO₂, -CN) at C-5 aryl maximize bioactivity across anticancer, antimicrobial, and antidiabetic domains [2] [9].
Substituent Pattern | Electronic Effect | Exemplary Activity Enhancement |
---|---|---|
2-(4-CH₃)-5-(4-NO₂) | EDG at C-2, EWG at C-5 | Anticancer (EGFR IC₅₀: 0.41 µM) |
2,5-Bis(4-OCH₃) | Balanced EDG | α-Glucosidase inhibition (IC₅₀: <1 µM) |
2-(4-Cl)-5-(2-NO₂) | Ortho EWG steric hindrance | Reduced antimicrobial potency |
The methyl group’s role extends beyond lipophilicity: it avoids metabolic oxidation seen with larger alkyl chains, improving metabolic stability [9]. Conversely, the nitro group’s strong electron-withdrawal polarizes the oxadiazole ring, augmenting its hydrogen-bond acceptance and enabling interactions with catalytic residues in enzymes like α-glucosidase or EGFR kinase. Molecular docking of 2-(4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole into EGFR (PDB: 1M17) predicts the nitro group forms a key H-bond with Thr830, while the methylphenyl engages in hydrophobic contact with Leu694 [1]. This synergy between substituents underscores the scaffold’s capacity for multimodal target engagement, rationalizing its prominence in kinase inhibitor and antidiabetic agent design [1] [2].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8